Cas no 32174-46-2 ((R)-Methyl 2-methoxy-2-phenylacetate)
(R)-Methyl 2-methoxy-2-phenylacetate Chemical and Physical Properties
Names and Identifiers
-
- (R)-Methyl 2-methoxy-2-phenylacetate
- (R)-α-methoxyphenylacetic acid methyl ester
- Benzeneacetic acid, a-methoxy-, methyl ester, (aR)-
- (R)-Methyl alpha-methoxymandelate
- Methyl (R)-O-methylmandelate
- SCHEMBL13848573
- METHYL (2R)-2-METHOXY-2-PHENYLACETATE
- BS-28451
- A15480
- DTXSID80491997
- methyl (R)-2-methoxy-2-phenylacetate
- AKOS015890749
- CS-0212555
- Methyl (2R)-methoxy(phenyl)acetate
- 32174-46-2
- (R)-Methyl2-methoxy-2-phenylacetate
- DB-000759
- Methyl O-Methyl-D-(-)-mandelate
-
- Inchi: 1S/C10H12O3/c1-12-9(10(11)13-2)8-6-4-3-5-7-8/h3-7,9H,1-2H3/t9-/m1/s1
- InChI Key: SMHXGVJSDWUGKC-SECBINFHSA-N
- SMILES: O(C)[C@@H](C(=O)OC)C1C=CC=CC=1
Computed Properties
- Exact Mass: 180.079
- Monoisotopic Mass: 180.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.5A^2
- XLogP3: 1.7
Experimental Properties
- Density: 1.086
- Boiling Point: 258 ºC
- Flash Point: 88 ºC
- Refractive Index: 1.498
- PSA: 35.53000
- LogP: 1.54710
(R)-Methyl 2-methoxy-2-phenylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019117557-1g |
(R)-Methyl 2-methoxy-2-phenylacetate |
32174-46-2 | 95% | 1g |
$400.00 | 2023-09-02 | |
| Apollo Scientific | OR955653-1g |
(R)-Methyl 2-methoxy-2-phenylacetate |
32174-46-2 | 95% | 1g |
£300.00 | 2025-02-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1283225-1g |
(R)-Methyl 2-methoxy-2-phenylacetate |
32174-46-2 | 95+% | 1g |
¥3446.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1283225-5g |
(R)-Methyl 2-methoxy-2-phenylacetate |
32174-46-2 | 95+% | 5g |
¥12096.00 | 2024-08-02 | |
| A2B Chem LLC | AF88969-1g |
(R)-Methyl 2-methoxy-2-phenylacetate |
32174-46-2 | 98% | 1g |
$271.00 | 2024-04-20 | |
| A2B Chem LLC | AF88969-5g |
(R)-Methyl 2-methoxy-2-phenylacetate |
32174-46-2 | 98% | 5g |
$923.00 | 2024-04-20 | |
| Crysdot LLC | CD12083946-1g |
(R)-Methyl 2-methoxy-2-phenylacetate |
32174-46-2 | 95+% | 1g |
$299 | 2024-07-24 | |
| Ambeed | A281085-1g |
(R)-Methyl 2-methoxy-2-phenylacetate |
32174-46-2 | 95+% | 1g |
$303.0 | 2024-08-03 | |
| 1PlusChem | 1P00CN2H-5g |
Methyl O-Methyl-D-(-)-mandelate |
32174-46-2 | 98% | 5g |
$978.00 | 2025-02-26 | |
| 1PlusChem | 1P00CN2H-1g |
Methyl O-Methyl-D-(-)-mandelate |
32174-46-2 | 98% | 1g |
$283.00 | 2025-02-26 |
(R)-Methyl 2-methoxy-2-phenylacetate Suppliers
(R)-Methyl 2-methoxy-2-phenylacetate Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on (R)-Methyl 2-methoxy-2-phenylacetate
Comprehensive Overview of (R)-Methyl 2-methoxy-2-phenylacetate (CAS No. 32174-46-2)
(R)-Methyl 2-methoxy-2-phenylacetate (CAS No. 32174-46-2) is a chiral ester that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique stereochemistry and functional groups, which make it a valuable intermediate in the synthesis of various biologically active molecules and advanced materials.
The chemical structure of (R)-Methyl 2-methoxy-2-phenylacetate consists of a phenyl ring, a methoxy group, and an ester moiety, all arranged around a central chiral carbon atom. The presence of the chiral center imparts optical activity to the molecule, making it particularly useful in asymmetric synthesis and the preparation of enantiomerically pure compounds.
In recent years, (R)-Methyl 2-methoxy-2-phenylacetate has been extensively studied for its potential applications in drug discovery and development. One notable area of research involves its use as a building block in the synthesis of chiral pharmaceuticals. For instance, a study published in the Journal of Medicinal Chemistry highlighted the role of this compound in the development of novel anti-inflammatory agents. The researchers demonstrated that derivatives of (R)-Methyl 2-methoxy-2-phenylacetate exhibited potent anti-inflammatory activity with minimal side effects, making them promising candidates for further clinical evaluation.
Beyond pharmaceutical applications, (R)-Methyl 2-methoxy-2-phenylacetate has also found utility in the field of materials science. Its unique combination of functional groups and stereochemistry makes it an excellent candidate for the synthesis of advanced polymers and coatings. A recent study in the Journal of Polymer Science reported the use of this compound as a monomer in the preparation of chiral polymers with enhanced mechanical properties and thermal stability. These polymers have potential applications in areas such as drug delivery systems, sensors, and electronic devices.
The synthetic accessibility of (R)-Methyl 2-methoxy-2-phenylacetate has been another factor contributing to its widespread use. Various synthetic routes have been developed to produce this compound with high enantiomeric purity. One such method involves the asymmetric reduction of a prochiral ketone using a chiral catalyst. This approach not only ensures high yields but also provides excellent enantioselectivity, making it suitable for large-scale production.
In addition to its synthetic utility, (R)-Methyl 2-methoxy-2-phenylacetate has been investigated for its biological properties. Studies have shown that this compound exhibits moderate cytotoxic activity against certain cancer cell lines. While further research is needed to fully understand its mechanism of action, these findings suggest that (R)-Methyl 2-methoxy-2-phenylacetate could serve as a lead compound for the development of new anticancer agents.
The environmental impact of chemicals used in various industries is an important consideration in their development and application. Recent studies have evaluated the environmental fate and toxicity of (R)-Methyl 2-methoxy-2-phenylacetate. These studies indicate that the compound is biodegradable under aerobic conditions and does not pose significant risks to aquatic organisms at environmentally relevant concentrations. This favorable environmental profile further enhances its appeal as a sustainable chemical intermediate.
In conclusion, (R)-Methyl 2-methoxy-2-phenylacetate (CAS No. 32174-46-2) is a versatile chiral ester with a wide range of applications in organic synthesis, pharmaceutical research, and materials science. Its unique chemical structure and synthetic accessibility make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new uses and properties, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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